molecular formula C9H8FN B049126 4-Fluoro-N-(prop-2-yn-1-yl)aniline CAS No. 123685-60-9

4-Fluoro-N-(prop-2-yn-1-yl)aniline

Cat. No. B049126
M. Wt: 149.16 g/mol
InChI Key: HEMMRIOOSIFBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(prop-2-yn-1-yl)aniline is a chemical compound that is widely used in scientific research. It is a derivative of aniline and is also known as 4-Fluoro-2-ynylaniline. This compound is used in various fields of research such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 4-Fluoro-N-(prop-2-yn-1-yl)aniline is not well understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the progression of various diseases.

Biochemical And Physiological Effects

4-Fluoro-N-(prop-2-yn-1-yl)aniline has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and also has neuroprotective effects. This compound has also been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-Fluoro-N-(prop-2-yn-1-yl)aniline in lab experiments is its high purity. This compound is also readily available and can be synthesized using simple methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for the use of 4-Fluoro-N-(prop-2-yn-1-yl)aniline in scientific research. One of the major areas of research is the development of new drugs for the treatment of cancer and Alzheimer's disease. This compound has also been shown to have potential applications in the field of materials science and nanotechnology.
Conclusion:
In conclusion, 4-Fluoro-N-(prop-2-yn-1-yl)aniline is a versatile compound that has numerous applications in scientific research. Its high purity and availability make it an attractive option for use in various experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of research.

Scientific Research Applications

4-Fluoro-N-(prop-2-yn-1-yl)aniline has numerous applications in scientific research. It is used as a building block in the synthesis of various biologically active compounds. This compound is also used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.

properties

CAS RN

123685-60-9

Product Name

4-Fluoro-N-(prop-2-yn-1-yl)aniline

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

4-fluoro-N-prop-2-ynylaniline

InChI

InChI=1S/C9H8FN/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6,11H,7H2

InChI Key

HEMMRIOOSIFBNQ-UHFFFAOYSA-N

SMILES

C#CCNC1=CC=C(C=C1)F

Canonical SMILES

C#CCNC1=CC=C(C=C1)F

synonyms

Benzenamine, 4-fluoro-N-2-propynyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 9.47 ml (0.1 mol) of 4-fluorobenzenamine, 16.36 g (0.11 mol) of an 80% solution of 3-bromo-1-propyne in toluene, and 17.43 ml (0.11 mol) of N-ethyl-N-(1-methylethyl)-2-propanamine in 350 ml of toluene is heated at 90° C. for three hours. Ethyl acetate is added to the reaction suspension, and it is washed three times with water. The organic layer is separated, dried (magnesium sulfate), and concentrated to give 15.5 g of a dark brown liquid. This is applied to a column of 1 kg of flash silica gel packed in heptane-dichloromethane (5:1). Elution with the same solvent gives 9.09 g (61%) of the product as a yellow oil.
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